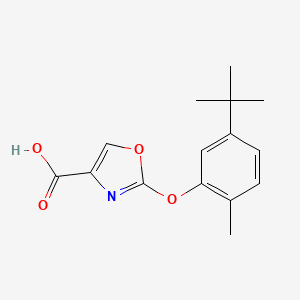
4-(Diphenylphosphino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Diphenylphosphino)benzamide is an organophosphorus compound with the molecular formula C19H16NOP It features a benzamide group substituted with a diphenylphosphino group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Diphenylphosphino)benzamide can be synthesized through several methods. One common approach involves the reaction of 4-(diphenylphosphino)benzoic acid with amines under specific conditions. For example, the condensation of benzoic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation has been reported as a green and efficient method . Another method involves the use of organotin precursors, where the reaction of 4-(diphenylphosphino)benzoic acid with organotin oxides and -oxy-hydroxide results in the formation of various organostannoxane-supported compounds .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of green chemistry and efficient catalytic processes are likely to be employed to ensure high yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(Diphenylphosphino)benzamide undergoes various types of chemical reactions, including:
Oxidation: The diphenylphosphino group can be oxidized to form phosphine oxides.
Reduction: It can act as a reducing agent in certain reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include diethyl azodicarboxylate (DEAD), triphenylphosphine, and various organotin compounds. Conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired reactions.
Major Products
Major products formed from reactions involving this compound include phosphine oxides, esters, and various organostannoxane-supported compounds .
Scientific Research Applications
4-(Diphenylphosphino)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Diphenylphosphino)benzamide involves its role as a phosphine ligand and reducing agent. In the context of CRISPR/Cas9 reactivation, the compound removes azidomethylnicotinyl groups, thereby restoring the function of the gRNA and enabling gene editing . The molecular targets and pathways involved include the interaction with nucleic acids and proteins, facilitating specific chemical transformations.
Comparison with Similar Compounds
Similar Compounds
2-(Diphenylphosphino)benzamide: Similar in structure but with the diphenylphosphino group at the ortho position.
4-(Diphenylphosphino)benzoic acid: The parent compound with a carboxylic acid group instead of an amide.
Uniqueness
4-(Diphenylphosphino)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and applications. Its ability to act as both a reductant and a pronucleophile in the Mitsunobu reaction highlights its versatility .
Properties
CAS No. |
5068-15-5 |
|---|---|
Molecular Formula |
C19H16NOP |
Molecular Weight |
305.3 g/mol |
IUPAC Name |
4-diphenylphosphanylbenzamide |
InChI |
InChI=1S/C19H16NOP/c20-19(21)15-11-13-18(14-12-15)22(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H,(H2,20,21) |
InChI Key |
KZUACPSBACWLPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


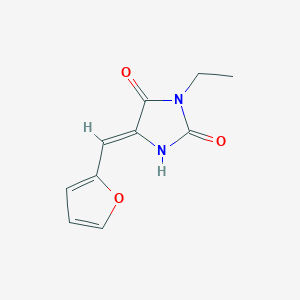


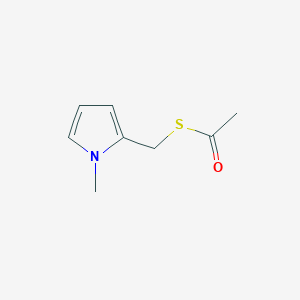
![1-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B12891209.png)
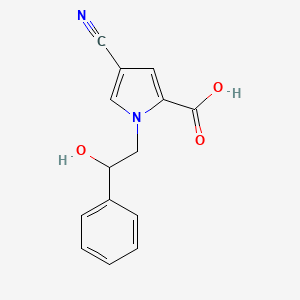
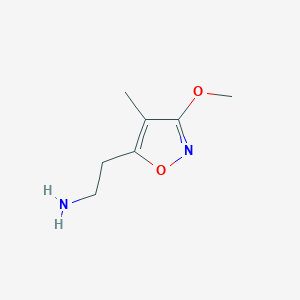
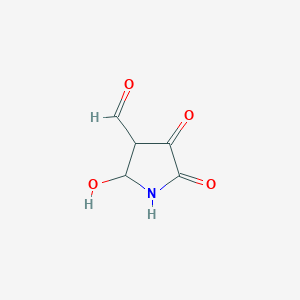
![2-(Difluoromethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B12891225.png)

![Platinum, (1,2-cyclohexanediamine-N,N')bis(D-gluconato-O1-, [SP-4-2-(1S-trans)]](/img/structure/B12891238.png)

![Platinum, (1,2-cyclohexanediamine-N,N')bis(D-gluconato-O1-, [SP-4-2-(1S-trans)]](/img/structure/B12891260.png)
